molecular formula C9H7NO4 B8726787 Methyl 7-hydroxybenzo[d]oxazole-5-carboxylate

Methyl 7-hydroxybenzo[d]oxazole-5-carboxylate

Cat. No.: B8726787
M. Wt: 193.16 g/mol
InChI Key: LURGKWCNRMIBAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-hydroxybenzo[d]oxazole-5-carboxylate is a chemical compound with the molecular formula C9H7NO4 and a molecular weight of 193.16 g/mol. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 7-hydroxybenzo[d]oxazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-aminophenol with diethyl oxalate to form 2-ethoxycarbonylaminophenol, which is then cyclized to produce benzoxazole derivatives . The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-hydroxybenzo[d]oxazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carboxylate ester can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of alkylated or acylated benzoxazole derivatives.

Scientific Research Applications

Methyl 7-hydroxybenzo[d]oxazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 7-hydroxybenzo[d]oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms . In cancer research, it may exert its effects by interfering with cellular signaling pathways that regulate cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound of Methyl 7-hydroxybenzo[d]oxazole-5-carboxylate, known for its wide range of biological activities.

    Indole Derivatives: Compounds like indole-3-acetic acid, which have similar structural features and biological activities.

    Thiazole Derivatives: Compounds such as thiazole, which share similar heterocyclic structures and are known for their diverse biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

methyl 7-hydroxy-1,3-benzoxazole-5-carboxylate

InChI

InChI=1S/C9H7NO4/c1-13-9(12)5-2-6-8(7(11)3-5)14-4-10-6/h2-4,11H,1H3

InChI Key

LURGKWCNRMIBAV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)O)OC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To stirred triethyl orthoformate (35.0 mL, 210 mmol) was added methyl 3-amino-4,5-dihydroxybenzoate hydrochloride (6.30 g, 28.7 mmol). The stirred suspension was refluxed for 20 min (until a clear solution formed), cooled to room temperature, and poured into hexane (200 mL). The formed precipitate was separated by filtration and vacuum-dried to afford the desired benzoxazole (4.26 g, 22.05 mmol, 77% yield). 1H NMR (400 MHz, DMSO-d6): δ 10.90 (br. s, 1H), 8.79 (s, 1H), 7.80 (d, J=1.3 Hz, 1H), 7.50 (d, J=1.3 Hz, 1H), 3.86 (s, 3H).
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
77%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.